

Technical Guide: Spectral Characterization of 5-Fluoro-6-methylpicolinaldehyde

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Compound of Interest

Compound Name: 5-Fluoro-6-methylpicolinaldehyde

CAS No.: 884495-34-5

Cat. No.: B1388053

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Executive Summary & Chemical Identity

5-Fluoro-6-methylpicolinaldehyde (CAS: 884495-34-5) is a functionalized pyridine scaffold extensively utilized in the synthesis of kinase inhibitors (e.g., CDK2 inhibitors) and advanced zinc-sensing probes.^[1] Its structural uniqueness lies in the specific substitution pattern: an electron-withdrawing fluorine at C5, an electron-donating methyl group at C6, and a reactive aldehyde at C2. This "push-pull" electronic environment creates distinct spectral signatures in NMR and MS, which are essential for quality control during drug development.

Chemical Profile

Property	Data
IUPAC Name	5-Fluoro-6-methylpyridine-2-carbaldehyde
Common Name	5-Fluoro-6-methylpicolinaldehyde
CAS Number	884495-34-5
Molecular Formula	C ₇ H ₆ FNO
Molecular Weight	139.13 g/mol
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DMSO, MeOH, CH ₂ Cl ₂ , CDCl ₃

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile of this compound is defined by the coupling interactions between the fluorine atom (

F, spin 1/2) and the aromatic/methyl protons.

H NMR (Proton NMR)

Solvent: CDCl₃ or DMSO-d₆ | Frequency: 400 MHz

The

H NMR spectrum exhibits a characteristic splitting pattern due to

H-

F coupling (

) and

H-

H coupling (

).

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Mechanistic Insight
-CHO (Aldehyde)	9.98 - 10.05	Singlet (s)	N/A	Highly deshielded due to the anisotropy of the carbonyl and the electron-deficient pyridine ring.
H-3 (Aromatic)	7.90 - 7.95	Doublet of Doublets (dd)	Hz Hz	Located ortho to the carbonyl. Shows strong vicinal coupling to H-4 and weak long-range coupling to F-5.
H-4 (Aromatic)	7.45 - 7.55	Triplet-like (dd)	Hz Hz	Located ortho to the Fluorine. The large coupling dominates, often making the signal appear as a pseudo-triplet.
-CH ₃ (Methyl)	2.55 - 2.65	Doublet (d)	Hz	The methyl protons couple with the ortho Fluorine (), splitting the singlet into a distinct doublet.

“

Analyst Note: The doublet splitting of the methyl signal at ~2.6 ppm is a critical purity marker. If this signal appears as a singlet, it suggests a loss of fluorine (de-fluorination impurity) or misidentification of the isomer (e.g., 6-methylpicolinaldehyde).

F NMR (Fluorine NMR)

Reference: CFCl_3 (0 ppm) or internal standard

- Chemical Shift:

-125.0 to -130.0 ppm

- Pattern: The signal appears as a multiplet (quartet of doublets) due to coupling with the methyl protons (

Hz) and the H-4 aromatic proton (

Hz).

- Utility:

F NMR is the most sensitive method for detecting regioisomers (e.g., 3-fluoro or 4-fluoro impurities), which will shift significantly (>10 ppm) from this range.

Mass Spectrometry (MS) & Fragmentation

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation pathways.

ESI-MS (Electrospray Ionization)

- Ionization Mode: Positive (+ve)

- Molecular Ion:

m/z

- Adducts:

m/z (common in unpurified samples)

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (140.1) undergoes characteristic neutral losses.

- Loss of CO (-28 Da): The aldehyde group is labile.
 - m/z (Formation of 5-fluoro-6-methylpyridine cation).
- Loss of HCN (-27 Da): Typical for pyridine ring degradation.
 - m/z.

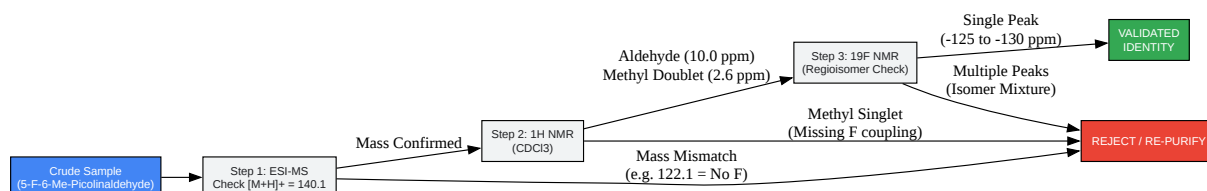
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
1705 - 1715	Strong (s)	C=O Stretch (Aldehyde). Key diagnostic band.
1580 - 1600	Medium (m)	C=N / C=C Stretch (Pyridine ring breathing).
1250 - 1350	Strong (s)	C-F Stretch. Aryl-Fluorine bond vibration.
2850 - 2950	Weak (w)	C-H Stretch (Aldehyde Fermi doublet & Methyl C-H).

Experimental Workflow & Logic

The following diagram illustrates the logical workflow for validating the identity of **5-Fluoro-6-methylpicolinaldehyde**, distinguishing it from common synthetic impurities like the non-fluorinated precursor or regioisomers.



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Caption: Logical decision tree for the spectral validation of **5-Fluoro-6-methylpicolinaldehyde**, prioritizing mass confirmation followed by NMR coupling analysis.

Synthesis Context & Impurity Profile

Understanding the synthesis helps anticipate spectral impurities. This compound is typically synthesized via the oxidation of 5-fluoro-2,6-dimethylpyridine or the lithiation/formylation of 2-bromo-5-fluoro-6-methylpyridine.

- Impurity A (Precursor): 2-Bromo-5-fluoro-6-methylpyridine.
 - Detection: MS
(Br isotope pattern). NMR lacks the aldehyde peak at 10.0 ppm.
- Impurity B (Over-oxidation): 5-Fluoro-6-methylpicolinic acid.
 - Detection: IR shows broad O-H stretch (2500-3300 cm⁻¹). MS

References

- Fast Ion-Chelate Dissociation Rate for In Vivo MRI of Labile Zinc with Frequency-Specific Encodability. Source: Journal of the American Chemical Society (2021). Context: Establishes the use of **5-fluoro-6-methylpicolinaldehyde** as a precursor for Zn-sensing chelates and provides supporting spectral data (1H, 19F NMR). URL:[[Link](#)]
- Pyrazolyl pyrimidinylamine compounds as CDK2 inhibitors.

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Sources

- [1. Guangzhou Isun Pharmaceutical Co., Ltd Product Catalog_Page_ChemicalBook \[chemicalbook.com\]](#)
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